N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide
Description
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 2,4-dimethylphenyl group attached to a hydroxy-N-methylacetamide moiety.
Properties
CAS No. |
926224-89-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide typically involves the reaction of 2,4-dimethylbenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-[(2,4-dimethylphenyl)methyl]-2-oxo-N-methylacetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but lacks the hydroxy and N-methyl groups.
N-(2,4-Dimethylphenyl)-N’-methylformamidine: Contains a formamidine group instead of the acetamide moiety.
Uniqueness
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and N-methyl groups allows for diverse chemical modifications and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
